N,N-diethyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N,N-diethyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H22FN5O3S and its molecular weight is 431.49. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
A significant application of derivatives closely related to the compound is in the development of radioligands for positron emission tomography (PET) imaging. For instance, [18F]PBR111, a derivative within the same series, has been synthesized for imaging the translocator protein (18 kDa) with PET. This compound was designed with a fluorine atom, allowing labeling with fluorine-18 for in vivo imaging, highlighting its potential for investigating neuroinflammation and neurodegenerative disorders through PET scans (Dollé et al., 2008).
TSPO Ligands for Neuroinflammation Imaging
Another significant application is the synthesis of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as a biomarker for neuroinflammatory processes. These derivatives have shown promising results in vitro for binding TSPO with high affinity. Their potential as in vivo PET-radiotracers was confirmed through brain uptake and accumulation in neuroinflammation models, underscoring their importance in non-invasive imaging of neuroinflammatory conditions (Damont et al., 2015).
Synthesis and Evaluation of Peripheral Benzodiazepine Receptor Ligands
Compounds in this family have also been evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), showing high in vitro affinity. This research opens avenues for using these ligands as imaging agents to study PBR expression in various neurodegenerative disorders, providing insights into the molecular mechanisms underlying these diseases and aiding in their diagnosis (Fookes et al., 2008).
Binding Quantification in Human Brain Studies
The application extends to the quantification of ligand binding in the human brain, such as [18F]DPA-714, which targets TSPO with high affinity. Initial studies have developed plasma input tracer kinetic models for quantifying ligand binding in healthy subjects and Alzheimer's disease patients, indicating the potential of these compounds in biomedical research, despite the need for further studies to fully explore their diagnostic capabilities (Golla et al., 2015).
Properties
IUPAC Name |
N,N-diethyl-2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3S/c1-5-26(6-2)14(27)11-30-18-15-17(24(3)20(29)25(4)19(15)28)22-16(23-18)12-9-7-8-10-13(12)21/h7-10H,5-6,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLCJZKPPYWYFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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